molecular formula C11H16N2O B15226977 1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15226977
M. Wt: 192.26 g/mol
InChI Key: QNSMARSJBGAHSR-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a sec-butyl group, a cyclopropyl group, and an aldehyde functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a sec-butyl hydrazine with a cyclopropyl ketone, followed by the introduction of an aldehyde group at the 4-position of the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

    Oxidation: 1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system being studied. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(sec-Butyl)-3-cyclopropyl-1H-pyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its aldehyde group provides distinct reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-butan-2-yl-3-cyclopropylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H16N2O/c1-3-8(2)13-6-10(7-14)11(12-13)9-4-5-9/h6-9H,3-5H2,1-2H3

InChI Key

QNSMARSJBGAHSR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)C2CC2)C=O

Origin of Product

United States

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